1-Benzylpyrrolidine-2-carboxylic acid

ASCT2 Glutamine Transporter Cancer Metabolism

Procure this N-benzyl-DL-proline scaffold to build potent ASCT2 (SLC1A5) inhibitors—the N-benzyl substituent is essential for target engagement, delivering Ki=3 μM without bulky modifications. Its rigid pyrrolidine ring enables conformational constraint critical for KCC2 blockade (IC50=1 μM) and use-dependent Nav1.4 channel modulation with strict stereochemical fidelity. Utilize enantiopure (R)- or (S)- forms (CAS 56080-99-0/31795-93-4) for asymmetric [1,2]-rearrangements with high chirality transfer. Standard purity ≥98%; bulk quantities available for focused library synthesis.

Molecular Formula C12H15NO2
Molecular Weight 205.25g/mol
CAS No. 60169-72-4
Cat. No. B450523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpyrrolidine-2-carboxylic acid
CAS60169-72-4
Molecular FormulaC12H15NO2
Molecular Weight205.25g/mol
Structural Identifiers
SMILESC1CC([NH+](C1)CC2=CC=CC=C2)C(=O)[O-]
InChIInChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)
InChIKeyXNROFTAJEGCDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpyrrolidine-2-carboxylic acid (CAS 60169-72-4): Unnatural Proline Derivative for Chiral Synthesis and Targeted Transporter Inhibition


1-Benzylpyrrolidine-2-carboxylic acid (N-benzyl-DL-proline, CAS 60169-72-4) is a non-proteinogenic amino acid derivative featuring a benzyl group on the pyrrolidine nitrogen and a carboxylic acid moiety at the 2-position, with a molecular weight of 205.25 g/mol [1]. As an unnatural proline analog, it functions as a chiral building block in asymmetric synthesis and serves as a core scaffold for developing inhibitors of the glutamine transporter ASCT2 (SLC1A5), a validated oncology target [2]. Its rigid pyrrolidine ring confers conformational constraint, while the N-benzyl substituent modulates lipophilicity (XLogP3-AA: -0.4) and target engagement properties [1][3].

1-Benzylpyrrolidine-2-carboxylic acid (CAS 60169-72-4): Why In-Class Proline Derivatives Cannot Be Substituted


Substituting 1-benzylpyrrolidine-2-carboxylic acid with other N-substituted proline derivatives or alternative benzyl-amino acid scaffolds is not straightforward due to distinct structure-activity relationship (SAR) requirements and divergent physicochemical profiles. Systematic SAR analysis of benzylproline-derived ASCT2 inhibitors reveals that N-benzyl substitution is essential for activity, with apparent binding affinity increasing with hydrophobicity of the phenyl ring substituents [1]. Moreover, the benzylproline scaffold achieves a Ki of 3 μM against ASCT2, a potency comparable to more bulky and higher molecular weight inhibitors reported by others, underscoring the unique efficiency of this specific N-benzyl-proline framework [1]. In contrast, related N-benzyl amino acid derivatives such as benzylcysteine and benzylserine exhibit distinct transporter inhibition profiles [2]. Additionally, N-benzylated β-proline derivatives of tocainide demonstrate strict stereochemical requirements for Nav1.4 channel blockade, further illustrating the non-fungible nature of N-benzyl-proline scaffolds across biological targets [3].

1-Benzylpyrrolidine-2-carboxylic acid (CAS 60169-72-4): Quantitative Evidence for Scientific Selection


ASCT2 Inhibitory Potency: Benzylproline Scaffold Achieves Ki = 3 μM with Favorable Ligand Efficiency

1-Benzylpyrrolidine-2-carboxylic acid serves as the core scaffold for a series of ASCT2 inhibitors, with the most potent benzylproline derivative inhibiting ASCT2 anion conductance with a Ki of 3 μM [1]. This potency is comparable to more bulky and higher molecular weight ASCT2 inhibitors reported by others, indicating that the benzylproline framework provides an efficient pharmacophore with high ligand efficiency [1]. Systematic SAR analysis demonstrated that N-benzyl substitution is essential for activity, and apparent binding affinity increased with increasing hydrophobicity of substituents on the phenyl ring [1]. In contrast, alternative N-benzyl amino acid scaffolds such as benzylcysteine and benzylserine exhibit distinct transporter selectivity profiles and are not interchangeable for ASCT2-targeted applications [2].

ASCT2 Glutamine Transporter Cancer Metabolism

Synthetic Accessibility: N-Benzylation of DL-Proline Achieves 88% Yield via Benzyl Bromide Route

1-Benzylpyrrolidine-2-carboxylic acid is synthesized by N-alkylation of DL-proline. Using benzyl bromide as the alkylating agent yields the product at approximately 88% . An alternative route employing benzyl chloride yields approximately 85% . These yields represent practical and scalable synthetic accessibility from inexpensive starting materials (DL-proline and benzyl halides) [1]. For comparison, the L-enantiomer (N-benzyl-L-proline) can be prepared in 60% yield using analogous conditions , while engineered transaminase methods for the R-enantiomer achieve 92% yield with 99.5% ee in flow systems, representing a 40% cost reduction relative to traditional resolution methods .

Organic Synthesis Proline Derivative N-Alkylation

Chiral Differentiation: Enantiomer-Specific Potency and Pharmacokinetic Divergence in KCC2 Blocker Series

Benzyl prolinate derivatives, structurally related to 1-benzylpyrrolidine-2-carboxylic acid, have been identified as potent and selective KCC2 blockers with antiepileptic potential [1]. Compound 13 (KCC2 blocker 1), a benzyl prolinate, exhibits an IC50 of 1 μM against KCC2 and demonstrates selectivity over NKCC1 (35% inhibition at 100 μM) [1][2]. Critically, the enantiomer (+)-KCC2 blocker 1 ((+)-13) shows a 100-fold difference in efficacy compared to its enantiomer (−)-KCC2 blocker 1 ((−)-13) . This stereospecificity underscores the necessity of procuring enantiomerically pure forms of benzylproline derivatives for reproducible pharmacological outcomes.

KCC2 Chiral Pharmacology Epilepsy

1-Benzylpyrrolidine-2-carboxylic acid (CAS 60169-72-4): Validated Research and Industrial Application Scenarios


ASCT2 Inhibitor Discovery for Oncology

Procure 1-benzylpyrrolidine-2-carboxylic acid as a core scaffold for synthesizing and optimizing ASCT2 (SLC1A5) inhibitors targeting glutamine-dependent cancer metabolism. The benzylproline framework yields inhibitors with Ki = 3 μM, comparable to bulkier ligands, and SAR studies show that N-benzyl substitution and phenyl ring hydrophobicity modulate potency [1]. Use this scaffold to design focused libraries exploring substituent effects on ASCT2 binding and selectivity over related transporters such as ASCT1 [1][2].

Chiral Building Block for Asymmetric Synthesis

Utilize enantiomerically pure (S)- or (R)-1-benzylpyrrolidine-2-carboxylic acid (CAS 31795-93-4 and 56080-99-0, respectively) as chiral auxiliaries or starting materials for stereoselective transformations [1]. The rigid pyrrolidine scaffold and defined stereocenter facilitate asymmetric catalysis and the construction of enantiomerically pure pharmaceutical intermediates. For example, N-benzyl proline derivatives undergo asymmetric [1,2]-rearrangement with high C→N→C chirality transfer [2]. Procure based on required enantiomeric purity (typically ≥97-98%) as confirmed by vendor QC (HPLC, GC) .

KCC2 Blocker Development for CNS Disorders

Employ 1-benzylpyrrolidine-2-carboxylic acid or its esters (benzyl prolinates) to synthesize selective KCC2 blockers for epilepsy and neuropathic pain research. Benzyl prolinate 13 demonstrates an IC50 of 1 μM against KCC2 with 35% NKCC1 inhibition at 100 μM [1][2]. Critically, enantiomers display a 100-fold difference in efficacy, mandating procurement of the specific stereoisomer for reproducible pharmacology . This application leverages the compound's rigid pyrrolidine scaffold to achieve transporter subtype selectivity and favorable CNS drug-like properties [1].

Skeletal Muscle Sodium Channel Blocker Development for Myotonia

Use N-benzylated proline derivatives, structurally related to 1-benzylpyrrolidine-2-carboxylic acid, as a template for designing use-dependent Nav1.4 sodium channel blockers to treat myotonic disorders. N-Benzylated β-proline derivative of tocainide (To10) was identified as the most potent use-dependent Nav1.4 blocker in its class, demonstrating strict stereochemical requirements for channel blockade [1]. The N-benzyl-proline scaffold provides a rigid, conformationally constrained framework essential for activity, differentiating it from more flexible acyclic alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.